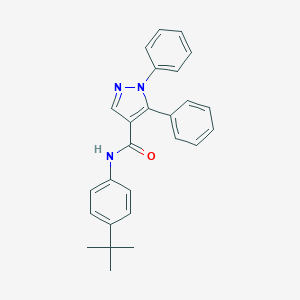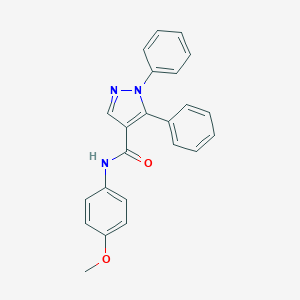
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used in the treatment of various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. In addition, CLIMAZOLE has been found to have potential applications in the field of scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the membrane, leading to cell death. In addition, N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a unique mechanism of action involving the inhibition of ion channels. Specifically, it selectively blocks the hERG potassium ion channel, which is involved in regulating cardiac function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antifungal properties, it has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the hERG potassium ion channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes. However, one limitation is that it is not selective for the hERG channel alone, and may also affect other ion channels. In addition, its antifungal properties may interfere with certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying ion channels in various physiological processes. Additionally, there is potential for the development of new antifungal agents based on the structure of N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized through a variety of methods, including the reaction between 3-chloro-2-methylbenzoyl chloride and isoxazole-5-carboxylic acid. Other methods involve the use of different reagents and catalysts, such as triethylamine and palladium on carbon.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying ion channels. N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to selectively block the hERG potassium ion channel, which is involved in regulating cardiac function. This makes it a valuable tool for studying the role of ion channels in various physiological processes.
Propiedades
Número CAS |
61643-36-5 |
|---|---|
Nombre del producto |
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide |
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
OGURQPWJURTERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)




